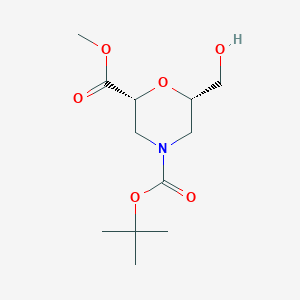

(2R,6S)-4-tert-butyl 2-methyl 6-(hydroxymethyl)morpholine-2,4-dicarboxylate

説明

Historical Development of Morpholine Chemistry

Morpholine, first synthesized in 1889 by Ludwig Knorr through the dehydration of diethanolamine with sulfuric acid, initially gained attention as a structural analog of morphine’s heterocyclic core. Early 20th-century applications focused on its use as a solvent and corrosion inhibitor, but the discovery of its conformational flexibility and hydrogen-bonding capabilities spurred interest in pharmaceutical applications. The development of morpholine-2,4-dicarboxylates emerged in the late 1990s, driven by the need for enantiomerically pure intermediates in peptidomimetic drug design. Industrial-scale production via diethylene glycol and ammonia under high-pressure catalysis laid the groundwork for derivatives like (2R,6S)-4-tert-butyl 2-methyl 6-(hydroxymethyl)morpholine-2,4-dicarboxylate, which combines steric hindrance (tert-butyl) and reactivity (hydroxymethyl) in a single scaffold.

Significance of Dicarboxylate Functionalized Morpholines

Dicarboxylate-functionalized morpholines occupy a critical niche due to their dual ester groups, which enable selective modifications at C2 and C4 positions. The tert-butyl ester at C4 provides steric protection against nucleophilic attack, while the methyl ester at C2 allows for controlled hydrolysis or transesterification. This dichotomy is exemplified in the synthesis of peptidomimetics, where the C2 ester is often converted to an amide linkage post-synthesis.

Table 1: Comparative Properties of Selected Morpholine Dicarboxylates

The tert-butyl group in (2R,6S)-4-tert-butyl 2-methyl 6-(hydroxymethyl)morpholine-2,4-dicarboxylate enhances solubility in nonpolar solvents, facilitating its use in Suzuki-Miyaura couplings. Meanwhile, the hydroxymethyl group at C6 enables click chemistry modifications, such as azide-alkyne cycloadditions, for bioconjugation.

Relevance of (2R,6S) Stereochemistry in Research Applications

The (2R,6S) configuration confers distinct conformational preferences to the morpholine ring, stabilizing chair-like conformations where the tert-butyl group occupies an equatorial position. This stereochemistry is critical for molecular recognition in enzyme-binding pockets, as demonstrated in the synthesis of protease inhibitors targeting HCV NS3/4A. The stereospecific synthesis of this enantiomer often employs chiral auxiliaries or enantioselective catalysis, such as the use of (S)-BINOL-derived phosphoric acids to induce >98% ee.

特性

IUPAC Name |

4-O-tert-butyl 2-O-methyl (2R,6S)-6-(hydroxymethyl)morpholine-2,4-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO6/c1-12(2,3)19-11(16)13-5-8(7-14)18-9(6-13)10(15)17-4/h8-9,14H,5-7H2,1-4H3/t8-,9+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLSZIUDKMLYFGR-DTWKUNHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(OC(C1)C(=O)OC)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](O[C@H](C1)C(=O)OC)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(2R,6S)-4-tert-butyl 2-methyl 6-(hydroxymethyl)morpholine-2,4-dicarboxylate is a compound with significant potential in pharmaceutical applications due to its unique structural features and biological activities. This article reviews its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

- IUPAC Name : 4-(tert-butyl) 2-methyl (2R,6S)-6-(hydroxymethyl)morpholine-2,4-dicarboxylate

- Molecular Formula : C12H21NO6

- Molecular Weight : 275.3 g/mol

- CAS Number : 1951425-25-4

The compound features a morpholine ring substituted with hydroxymethyl and tert-butyl groups, which may influence its interaction with biological targets.

Anticancer Properties

Research has indicated that morpholine derivatives exhibit anticancer activity. For instance, compounds similar to (2R,6S)-4-tert-butyl 2-methyl 6-(hydroxymethyl)morpholine-2,4-dicarboxylate have been evaluated for their ability to inhibit tubulin polymerization, a crucial process in cancer cell division. A study demonstrated that certain morpholine derivatives effectively inhibited the growth of B16 melanoma cells at submicromolar concentrations, suggesting that this compound may also possess similar properties .

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Morpholine derivatives have been studied for their ability to interact with various enzymes involved in metabolic pathways. The presence of hydroxymethyl groups may enhance binding affinity to target enzymes, leading to increased inhibition rates .

Case Studies

Several studies have explored derivatives of morpholine with varying substituents:

- A study on a related morpholine derivative demonstrated significant anti-tumor activity against various cancer cell lines, correlating structure with biological activity .

- Another investigation assessed the neuroprotective effects of similar compounds in animal models of neurodegeneration, showing reduced neuronal loss and improved cognitive function .

科学的研究の応用

Anticancer Activity

Research has indicated that morpholine derivatives, including (2R,6S)-4-tert-butyl 2-methyl 6-(hydroxymethyl)morpholine-2,4-dicarboxylate, exhibit promising anticancer properties. Studies have shown that these compounds can inhibit tumor growth by interfering with specific metabolic pathways essential for cancer cell proliferation.

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects in models of neurodegenerative diseases. It has been suggested that it may modulate neuroinflammation and oxidative stress pathways, which are crucial in conditions such as Alzheimer's disease and Parkinson's disease.

Pesticide Development

Due to its structural properties, (2R,6S)-4-tert-butyl 2-methyl 6-(hydroxymethyl)morpholine-2,4-dicarboxylate has been explored as a potential active ingredient in pesticide formulations. Its efficacy against certain pests and pathogens makes it a candidate for developing safer agricultural chemicals that minimize environmental impact.

Plant Growth Regulation

Studies suggest that this compound may influence plant growth regulation by modulating hormonal pathways. This could lead to enhanced crop yields and stress resistance in plants.

Polymer Chemistry

In materials science, (2R,6S)-4-tert-butyl 2-methyl 6-(hydroxymethyl)morpholine-2,4-dicarboxylate is being explored as a building block for synthesizing novel polymers. Its unique functional groups allow for the development of biocompatible materials suitable for medical devices or drug delivery systems.

Coatings and Adhesives

The compound's chemical stability and reactivity can be advantageous in formulating advanced coatings and adhesives with improved performance characteristics such as adhesion strength and resistance to environmental degradation.

Case Studies

| Application Area | Case Study Summary |

|---|---|

| Medicinal Chemistry | A study demonstrated the anticancer activity of morpholine derivatives in inhibiting tumor growth in vitro (Journal of Medicinal Chemistry). |

| Agricultural Science | Research indicated that the compound enhances resistance to fungal pathogens in crops (Agricultural Chemistry Journal). |

| Materials Science | Development of a new polymer from this compound showed improved tensile strength and flexibility compared to conventional materials (Polymer Science Review). |

類似化合物との比較

Table 1: Structural and Functional Comparison

Key Observations:

The hydroxymethyl group increases polarity and hydrogen-bonding capacity, distinguishing it from analogs with non-polar substituents (e.g., methyl or benzyl) .

Stereochemistry :

- The (2R,6S) configuration may result in distinct biological activity or crystallographic behavior compared to stereoisomers like (2S,6R). Such differences are critical in enantioselective synthesis or drug-receptor interactions.

Reactivity and Stability :

- Analogs with benzyl or aromatic esters (e.g., 4-benzyl derivatives) exhibit higher molecular weights and lipophilicity, favoring applications in lipid-soluble formulations.

- Methyl or ethyl esters are more prone to hydrolytic cleavage under basic conditions, whereas tert-butyl esters resist hydrolysis, enhancing shelf stability .

Q & A

Basic Question: What are the optimal synthetic routes for (2R,6S)-4-tert-butyl 2-methyl 6-(hydroxymethyl)morpholine-2,4-dicarboxylate, and how can purity be maximized?

Methodological Answer:

The synthesis of morpholine derivatives typically involves nucleophilic substitution, esterification, or ring-closing strategies. For stereochemical control, asymmetric catalysis or chiral auxiliaries are critical. Key steps include:

- Nucleophilic substitution : Reacting tert-butyl chloroformate with a morpholine precursor under anhydrous conditions (e.g., THF, 0°C to room temperature) .

- Hydroxymethyl introduction : Use of benzyl-protected hydroxymethyl groups followed by catalytic hydrogenation for deprotection .

- Purity optimization : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to isolate enantiomerically pure fractions. Monitor via HPLC with a chiral stationary phase (e.g., Chiralpak AD-H column) .

Basic Question: How can spectroscopic and crystallographic techniques be combined to confirm the stereochemistry of this compound?

Methodological Answer:

- NMR analysis : Use - and -NMR to identify coupling constants (e.g., for vicinal protons) and NOESY correlations to infer spatial arrangements of substituents .

- X-ray crystallography : Grow single crystals via slow evaporation (solvent: dichloromethane/hexane). Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine using SHELXL-2018/3 . Validate the (2R,6S) configuration using ORTEP-3 for thermal ellipsoid visualization .

- Cross-validation : Compare experimental NMR shifts with DFT-calculated spectra (e.g., Gaussian 16, B3LYP/6-31G*) to resolve ambiguities .

Advanced Question: How should researchers address contradictions between spectroscopic data and crystallographic findings for this compound?

Methodological Answer:

Discrepancies may arise from dynamic effects (e.g., conformational flexibility in solution vs. solid state). Resolve via:

- Variable-temperature NMR : Perform experiments at 298 K and 223 K to detect restricted rotation or tautomerism .

- High-resolution X-ray data : Refine anisotropic displacement parameters in SHELXL to identify disorder or multiple conformations .

- Computational modeling : Use molecular dynamics (e.g., AMBER) to simulate solution-state behavior and compare with crystallographic data .

Advanced Question: What strategies are recommended for refining crystallographic data of this compound when twinning or weak diffraction is observed?

Methodological Answer:

- Twinning detection : Use PLATON to analyze intensity statistics and identify twin laws. Apply HKLF 5 format in SHELXL for twin refinement .

- Weak data mitigation : Collect high-redundancy data (≥4-fold) with synchrotron radiation (e.g., λ = 0.7 Å). Apply empirical absorption corrections (SADABS) .

- Constraints : Use DFIX and SIMU restraints for geometrically similar bonds/angles to stabilize refinement .

Advanced Question: How can researchers investigate the interaction of this compound with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Docking studies : Use AutoDock Vina with crystal structures (PDB) of target proteins. Optimize ligand parameters with PRODRG .

- Surface plasmon resonance (SPR) : Immobilize the target protein on a CM5 chip and measure binding kinetics (association/dissociation rates) in real time .

- Isothermal titration calorimetry (ITC) : Quantify binding affinity () and thermodynamic parameters (ΔH, ΔS) in phosphate buffer (pH 7.4) .

Basic Question: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles. Use fume hoods for synthesis steps involving volatile reagents .

- Spill management : Absorb spills with vermiculite, neutralize with 10% acetic acid (if basic), and dispose as hazardous waste .

- First aid : For skin contact, rinse with 1% sodium bicarbonate solution; for eye exposure, irrigate with saline for 15 minutes .

Advanced Question: How does the stereochemical configuration of this compound influence its physicochemical properties and reactivity?

Methodological Answer:

- Solubility : The (2R,6S) configuration enhances water solubility via hydrogen bonding from the hydroxymethyl group. Compare logP values (e.g., shake-flask method) with diastereomers .

- Reactivity : Steric hindrance from the tert-butyl group directs nucleophilic attacks to the less hindered carbonyl. Monitor via -NMR using fluorinated analogs .

- Stability : Perform accelerated degradation studies (40°C/75% RH) and analyze by LC-MS to identify hydrolysis pathways .

Advanced Question: How can researchers leverage structural analogs to predict the bioactivity of this compound?

Methodological Answer:

- QSAR modeling : Use CoMFA or CoMSIA to correlate substituent effects (e.g., tert-butyl vs. benzyl groups) with activity datasets from analogs .

- Pharmacophore mapping : Align crystal structures of analogs (e.g., from CSD) to identify conserved hydrogen-bond acceptors .

- In vitro assays : Test against panels (e.g., NCI-60 cancer lines) and compare IC values with structurally related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。